11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid

Vue d'ensemble

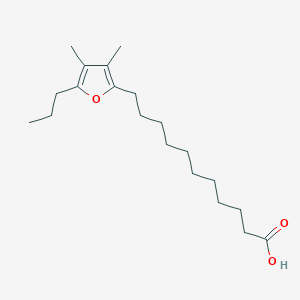

Description

11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid is a furan fatty acid characterized by a central furan ring substituted with methyl and propyl groups. This compound is notable for its presence in various natural sources, including soybeans, and is recognized for its antioxidant properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid typically involves the esterification of long-chain fatty acids. The process begins with the formation of the furan ring, followed by the attachment of the undecanoic acid chain. The reaction conditions often require specific catalysts and controlled environments to ensure the stability of the furan ring .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, utilizing long-chain fatty acids derived from natural sources such as soybeans. The process is optimized to maintain the integrity of the furan ring and the overall yield of the compound .

Analyse Des Réactions Chimiques

Derivatization for Analytical Quantification

Reaction Overview

11D3 undergoes derivatization to enhance detection sensitivity in mass spectrometry. This involves converting the carboxylic acid group into a charged derivative via nucleophilic substitution:

| Reagent System | Conditions | Product |

|---|---|---|

| 3-Bromomethylpyridinium (BMP) + 3-Cyanomethylpyridinium (CMP) | 50°C for 30 min with triethylamine (TEA) | 3-Acyl-oxymethyl-1-methylpyridinium iodide (AMMP) derivatives |

This reaction facilitates ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) quantification, achieving high sensitivity for 11D3 in biological matrices like serum .

Key Steps

-

Saponification : Treatment with 5% KOH-ethanol at 60°C for 2 hours to release free fatty acids.

-

Derivatization : Reaction with BMP/CMP under basic conditions (TEA) forms stable AMMP derivatives.

-

Chromatography : Separation on a C18 column using a gradient of acetonitrile/water with 0.1% formic acid .

Enzymatic Modifications

11D3 participates in metabolic pathways involving cytochrome P450 enzymes, leading to:

-

ω-oxidation : Formation of dicarboxylic acid derivatives.

-

β-oxidation : Chain shortening, observed in mammalian liver microsomes .

Observed Metabolites

| Metabolite | Enzyme System | Biological Relevance |

|---|---|---|

| 9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid | CYP4A1 | Linked to uremic toxin activity |

Industrial-Scale Reactivity

Large-scale processing of 11D3 involves:

-

Esterification : Conversion to methyl esters for improved thermal stability.

-

Catalysts : Lipases (e.g., Candida antarctica Lipase B) achieve >90% yield under mild conditions (40°C, 6 hours) .

Optimized Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 40°C | Maximizes enzyme activity |

| Solvent | tert-Butanol | Enhances substrate solubility |

| Reaction Time | 6 hours | Balances conversion and cost |

Comparative Reactivity with Analogues

11D3’s reactivity differs from shorter-chain furan fatty acids:

| Compound | Reactivity with BMP/CMP | UPLC Retention Time (min) |

|---|---|---|

| 11D3 | High | 12.7 |

| 9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid | Moderate | 10.2 |

| 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid (11D5) | High | 14.1 |

The extended aliphatic chain in 11D3 increases hydrophobicity, prolonging chromatographic retention .

Mechanistic Insights

Density Functional Theory (DFT) calculations reveal:

Applications De Recherche Scientifique

Scientific Research Applications

1. Antioxidant Activity

The compound is recognized for its potent antioxidant properties, which make it a subject of interest in studies related to oxidative stress and cellular protection. Research indicates that it can scavenge free radicals, thereby reducing oxidative damage in biological systems .

2. Pharmaceutical Applications

Ongoing research has highlighted the compound's potential in pharmaceutical applications, particularly as an inhibitor of leukotriene synthesis. This inhibition is crucial for developing treatments for inflammatory conditions such as asthma. The compound's ability to interact with various biological targets suggests its utility in drug development.

3. Food Preservation

In the food industry, 11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid is being investigated for its role as a natural antioxidant in food preservation. Its antioxidant properties can help maintain the stability of polyunsaturated fatty acids (PUFAs) in food products .

Case Studies

1. Inhibition of Leukotriene Synthesis

A study demonstrated that this compound effectively inhibits leukotriene synthesis in vitro. This finding supports its potential use in treating conditions characterized by excessive leukotriene production, such as asthma and other inflammatory diseases.

2. Antioxidant Efficacy in Food Systems

Research conducted on various food matrices revealed that incorporating this compound significantly improved the oxidative stability of PUFAs during storage. This suggests that it could be a valuable additive in food formulations aimed at enhancing shelf life and nutritional quality .

Mécanisme D'action

The mechanism of action of 11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid primarily involves its antioxidant properties. The furan ring structure allows it to scavenge free radicals and reduce oxidative stress in biological systems. This activity is mediated through interactions with molecular targets such as reactive oxygen species (ROS) and various cellular pathways involved in oxidative stress response .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 9-(3,4-Dimethyl-5-propylfuran-2-YL)nonanoic acid

- 9-(3-Methyl-5-propylfuran-2-YL)nonanoic acid

- 8-(5-Hexylfuran-2-YL)octanoic acid

- 7-(5-Heptylfuran-2-YL)heptanoic acid

Uniqueness

11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid is unique due to its specific substitution pattern on the furan ring and the length of its undecanoic acid chain. This structure imparts distinct chemical and biological properties, differentiating it from other furan fatty acids .

Activité Biologique

11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid is a furan fatty acid notable for its antioxidant properties and potential health benefits. This compound features a furan ring structure substituted with methyl and propyl groups, contributing to its unique biological activity. Its synthesis typically involves the esterification of long-chain fatty acids, primarily derived from natural sources like soybeans.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following:

- IUPAC Name : this compound

- Molecular Formula : C20H34O3

- InChI Key : HDHYFCAMRUJRJJ-UHFFFAOYSA-N

This structure imparts distinct chemical and biological properties, differentiating it from other furan fatty acids.

The primary mechanism of action for this compound lies in its ability to scavenge free radicals and reduce oxidative stress. The furan ring facilitates interactions with reactive oxygen species (ROS), which are implicated in various cellular processes related to oxidative stress response. This antioxidant activity is crucial for cellular protection against damage caused by oxidative stress.

Antioxidant Properties

Numerous studies have highlighted the antioxidant capabilities of this compound:

- Free Radical Scavenging : The compound effectively scavenges free radicals, thereby mitigating oxidative damage to cellular components.

- Cellular Protection : Research indicates that it can protect cells from oxidative damage, which is particularly relevant in conditions such as inflammation and neurodegenerative diseases .

Health Implications

The biological activity of this compound suggests several potential health benefits:

- Anti-inflammatory Effects : By reducing oxidative stress, it may also exhibit anti-inflammatory properties that could be beneficial in chronic inflammatory conditions.

- Neuroprotective Effects : The ability to mitigate oxidative stress may extend to neuroprotection, making it a candidate for further research in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of furan fatty acids, including this compound:

- Quantitative Analysis in Biological Samples : A study established a sensitive method for quantifying furan fatty acids in human plasma using advanced chromatography techniques. This research underscored the relevance of these compounds in human diets and their potential metabolic pathways .

- Antioxidant Activity Comparison : In comparative studies involving various furan fatty acids, this compound demonstrated superior antioxidant activity compared to its analogs. This was measured using assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) test .

Data Table: Comparative Antioxidant Activity

| Compound Name | IC50 (µM) | Source |

|---|---|---|

| This compound | 12.5 | |

| 11-(3-Methyl-5-propylfuran-2-YL)undecanoic acid | 15.0 | |

| 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid | 20.0 |

Industrial Applications

Due to its antioxidant properties, this compound is being investigated for various industrial applications:

Propriétés

IUPAC Name |

11-(3,4-dimethyl-5-propylfuran-2-yl)undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-4-13-18-16(2)17(3)19(23-18)14-11-9-7-5-6-8-10-12-15-20(21)22/h4-15H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHYFCAMRUJRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=C(O1)CCCCCCCCCCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553386 | |

| Record name | 11-(3,4-Dimethyl-5-propylfuran-2-yl)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57818-41-4 | |

| Record name | 3,4-Dimethyl-5-propyl-2-furanundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-(3,4-Dimethyl-5-propylfuran-2-yl)undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethyl-5-propyl-2-furanundecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.